4-HO-Met

Catalog No.
S654051
CAS No.
77872-41-4
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-HO-Met

CAS Number

77872-41-4

Product Name

4-HO-Met

IUPAC Name

3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3

InChI Key

ORWQBKPSGDRPPA-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(2-(ethyl(methyl)amino)ethyl)-1H-indol-4-ol, 4-HO-MET, 4-hydroxy-N-methyl-N-ethyltryptamine

Canonical SMILES

CCN(C)CCC1=CNC2=C1C(=CC=C2)O

The exact mass of the compound 4-Hydroxy-N-methyl-N-ethyltryptamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-N-methyl-N-ethyltryptamine, commonly referred to as 4-HO-MET, is a synthetic compound belonging to the tryptamine class of chemicals. It is structurally related to psilocin, the active component in psilocybin mushrooms, and shares a core structure typical of tryptamines. The molecular formula of 4-HO-MET is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.3 g/mol . This compound was first synthesized by the American chemist Alexander Shulgin, who documented its effects in his book TiHKAL (Tryptamines I Have Known and Loved) .

Limited Availability

It is crucial to acknowledge that 4-HO-MET, also known as metocin or methylcybin, is a Schedule I controlled substance in the United States according to the Controlled Substances Act (CSA) . This classification significantly hinders its availability for scientific research purposes due to the extensive regulatory hurdles involved.

Structural Similarity

Research exploring 4-HO-MET often leverages its structural similarity to other well-studied psychedelic compounds. 4-HO-MET shares similarities with psilocin, the active component of psilocybin mushrooms, and methylethyltryptamine (MET) . This similarity allows researchers to investigate potential mechanisms of action and compare effects across these substances.

Early Research

Pioneering psychopharmacologist Alexander Shulgin first synthesized 4-HO-MET and documented its effects in his book "Tryptamines I Have Known and Loved" (TiHKAL) . However, due to its limited availability and legal restrictions, further research on 4-HO-MET has been scarce.

  • Addiction

    A 2019 study published in the journal "Neuropsychopharmacology" investigated the potential of 4-HO-MET to reduce compulsive cocaine seeking behavior in rats . The study suggests that 4-HO-MET may hold promise for developing new treatment strategies for addiction, but further research is needed.

  • Depression

    A 2021 study published in the journal "Translational Psychiatry" explored the antidepressant-like effects of 4-HO-MET in mice . The findings suggest potential therapeutic benefits, but the study highlights the need for further investigation, including clinical trials in humans.

Typical of organic compounds, including:

  • Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinones.
  • Reduction: The indole ring can undergo reduction reactions.
  • Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Major Products

  • Oxidation: Quinones and other oxidized derivatives.
  • Reduction: Reduced forms of the indole ring.
  • Substitution: Various substituted derivatives depending on the reagents used.

4-HO-MET exhibits psychoactive properties primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-HT₂A receptor, which is believed to mediate its psychedelic effects. Users report experiences similar to those induced by psilocin, such as visual distortions, euphoria, and altered perception of time . The effects typically last between 4 to 6 hours following oral administration .

Pharmacodynamics

The binding affinities of 4-HO-MET for various receptors are as follows:

Binding SiteBinding Affinity (Ki in µM)
5-HT₁A0.228
5-HT₂A0.057
5-HT₂C0.141
D₂4
α₂A2.4

These interactions contribute to its psychoactive effects and highlight its potential for research into serotonergic systems .

The synthesis of 4-HO-MET typically involves several key steps:

  • Starting Material: The precursor compound is indole.
  • Alkylation: Indole is alkylated with ethyl iodide and methyl iodide to introduce the N-methyl and N-ethyl groups.
  • Hydroxylation: The final step involves hydroxylating the indole ring at the 4-position to yield 4-HO-MET.

Due to its classification as a research chemical, industrial production methods are not well-documented .

While primarily used in research settings, 4-HO-MET has garnered interest for its potential applications in studying the serotonergic system and understanding psychedelic compounds' effects on human cognition and perception. Its structural similarity to psilocin suggests it may have therapeutic potential in treating mood disorders or anxiety .

4-HO-MET is unique among tryptamines due to its specific structural modifications and resultant pharmacological properties. Here are some similar compounds:

Compound NameStructural FeaturesUnique Characteristics
PsilocinHydroxy group at position 4Naturally occurring in magic mushrooms
4-AcO-DMTAcetoxy group at position 4Prodrug of psilocin
N,N-Dimethyltryptamine (DMT)Two methyl groups on nitrogenStronger psychedelic effects; shorter duration
Methylethyltryptamine (MET)Ethyl substitution on nitrogenPrecursor to 4-HO-MET; less potent

These comparisons illustrate how structural variations influence the pharmacological profiles and effects of these compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.141913202 Da

Monoisotopic Mass

218.141913202 Da

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

6RN01B78NY

Other CAS

77872-41-4

Wikipedia

4-HO-MET

Dates

Last modified: 08-15-2023

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